N-(4-Bromo-2-fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
This compound is a fascinating heterocyclic molecule with potential applications in various fields. Let’s explore its features:
Preparation Methods
Synthetic Routes::
Step 1: Start with the synthesis of the pyridazinyl-thiophene core. Various methods exist, including cyclization reactions involving thiophene and pyridazine precursors.
Step 2: Introduce the 4-bromo-2-fluorophenyl group via nucleophilic substitution or other suitable reactions.
Step 3: Attach the piperidine ring to complete the structure.
- Reactions involving thiophene and pyridazine derivatives typically require suitable catalysts, solvents, and temperature control.
- Nucleophilic substitution reactions can be performed using appropriate halogenated reagents.
- Large-scale production may involve multistep synthesis, purification, and optimization for yield and purity.
Chemical Reactions Analysis
Reactivity: The compound’s aromatic rings (thiophene, pyridazinyl, and phenyl) make it susceptible to electrophilic and nucleophilic reactions.
Common Reagents: Halogens (e.g., bromine, fluorine), Lewis acids, and bases.
Major Products: Substituted derivatives, such as 4-bromo-2-fluorophenyl-substituted thiophenes and pyridazinyl compounds.
Scientific Research Applications
Organic Electronics: Due to its extended π-conjugation and charge mobility, this compound could find use in organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigate its potential as a drug scaffold, targeting specific receptors or pathways.
Supramolecular Chemistry: Explore its self-assembly behavior and host-guest interactions.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to related heterocyclic compounds.
Similar Compounds: Explore other piperidine-based structures or thiophene-fused molecules.
Properties
Molecular Formula |
C20H18BrFN4OS |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H18BrFN4OS/c21-14-3-4-16(15(22)12-14)23-20(27)13-7-9-26(10-8-13)19-6-5-17(24-25-19)18-2-1-11-28-18/h1-6,11-13H,7-10H2,(H,23,27) |
InChI Key |
RTPUZDBGJXDPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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